Elevated Topological Polar Surface Area (TPSA) Driven by the 2-Amino Group Differentiates This Compound from the Non-Aminated 4,6,7-Trimethoxyquinoline Scaffold
The target compound exhibits a computed TPSA of 67.33 Ų, which is 26.73 Ų (65.8%) higher than that of 4,6,7-Trimethoxyquinoline (CAS 261783-72-6, TPSA 40.6 Ų) . This difference is directly attributable to the primary amine at the 2-position, which contributes two hydrogen bond donors (HBD) and an additional hydrogen bond acceptor (HBA), whereas the non-aminated comparator has zero HBDs . The LogP values also diverge: 1.77 for the target versus 2.1 (XlogP) for the comparator, indicating greater hydrophilicity conferred by the 2-NH₂ group .
| Evidence Dimension | Computed physicochemical properties (TPSA, LogP, HBD count) |
|---|---|
| Target Compound Data | TPSA = 67.33 Ų; LogP = 1.77; HBD = 2 (from 2-NH₂); HBA = 5 (3 × OCH₃, quinoline N, NH₂ N) |
| Comparator Or Baseline | 4,6,7-Trimethoxyquinoline (CAS 261783-72-6): TPSA = 40.6 Ų; XlogP = 2.1; HBD = 0; HBA = 4 |
| Quantified Difference | ΔTPSA = +26.73 Ų (+65.8%); ΔLogP ≈ -0.33; ΔHBD = +2 |
| Conditions | Computational prediction (ChemSrc for target using proprietary algorithm; Chem960 for comparator using XlogP method). No experimental LogP or TPSA data available for either compound. |
Why This Matters
A TPSA difference of >25 Ų and the presence of two additional hydrogen bond donors are pharmacokinetically meaningful, as TPSA values above 60 Ų are associated with reduced passive membrane permeability and blood-brain barrier penetration, making the target compound more suitable for peripheral target applications or pro-drug strategies compared to the non-aminated analog.
